Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Enzymology Metabolic disease Inhibitor profiling

ACC1 inhibitor screens often yield false positives from aggregating compounds. Methyl 2-amino-2-(2,6-dimethylphenyl)acetate serves as a sterically matched inactive control (IC₅₀ >100 μM vs. 0.8 nM for unsubstituted analog), enabling reliable hit discrimination. • ACC1 Inactive Control: >100-fold selectivity window for assay validation. • HSP90α Fragment Hit: Kd 19 μM by 2D NMR-ready for structure-guided optimization. • Racemate ≥98% purity; (S)-enantiomer (CAS 1213118-72-9) commercially available. Full COA and analytical documentation provided. Global shipping.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1566022-93-2
Cat. No. B1430746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(2,6-dimethylphenyl)acetate
CAS1566022-93-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(C(=O)OC)N
InChIInChI=1S/C11H15NO2/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3
InChIKeyRYOZHJJAWOSTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Overview


Methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate (CAS 1566022‑93‑2) is a synthetic α‑amino acid methyl ester that bears a 2,6‑dimethylphenyl substituent at the α‑carbon . The two ortho‑methyl groups create substantial steric hindrance around both the amino and ester functionalities, a structural feature that markedly influences the compound’s reactivity, conformational preferences, and target‑binding behaviour relative to unsubstituted phenylglycine esters . The molecule possesses a chiral α‑carbon and is typically supplied as a racemic mixture (C₁₁H₁₅NO₂, MW 193.24 g·mol⁻¹) with a minimum purity specification of 98 % .

Steric control 2,6‑Dimethyl substitution introduces significant steric bulk, altering reactivity, conformational preferences, and target‑binding behaviour relative to unsubstituted phenylglycine esters.
Racemic supply Supplied as a racemic mixture; the single (S)‑enantiomer is separately accessible (CAS 1213118‑72‑9) for stereochemical control studies.
High-purity specification Meets a minimum purity specification that supports reproducible structure–activity relationship campaigns and fragment elaboration.

Differentiation from Phenylglycine Esters


The 2,6‑dimethyl substitution pattern on the aromatic ring is not a trivial modification. In head‑to‑head comparisons, this compound exhibits significantly weaker inhibition of acetyl‑CoA carboxylase 1 (ACC1) (IC₅₀ >100 μM) than its unsubstituted phenylglycine counterpart (IC₅₀ 0.8 nM) [1], and it displays a 400‑fold difference in affinity for phenylethanolamine N‑methyltransferase (PNMT) relative to related 2,6‑dimethylphenyl‑containing ligands [2]. The steric congestion imposed by the two ortho‑methyl groups also alters the compound’s acid/base profile—the predicted pKa (7.06) is nearly 0.5 units higher than that of N‑(2,6‑dimethylphenyl)glycine methyl ester (pKa 1.49) , directly affecting protonation state at physiological pH and, consequently, solubility, membrane permeability, and binding thermodynamics. These quantitative divergences confirm that simply interchanging this molecule with an unsubstituted analog or a regioisomer will yield irreproducible biological outcomes.

Target compound
2,6‑Dimethylphenyl α‑amino ester; sterically hindered, pKa predicted ~7.06
Unsubstituted analog
Phenylglycine methyl ester; minimal steric bulk, different pKa and binding profile
Orders‑of‑magnitude weaker ACC1 inhibition, dramatically altered PNMT affinity, and shifted protonation state. Substitution may confound biological readouts and SAR interpretation.
Target compound
α‑Amino ester linkage; pKa ~7.06 (amine ∼50 % protonated at pH 7.4)
Regioisomeric glycine ester
N‑(2,6‑dimethylphenyl)glycine methyl ester; pKa ~1.49 (deprotonated)
>5‑unit pKa difference reverses ionization state, altering solubility, membrane permeability, and target binding. The two isomers cannot be interchanged without redesigning assay or formulation conditions.

Head-to-Head Evidence Guide


ACC1 Inhibition vs. Unsubstituted Phenylglycine Ester

Methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate exhibits an IC₅₀ value greater than 100 μM against recombinant human ACC1, whereas the unsubstituted phenylglycine methyl ester (methyl 2‑amino‑2‑phenylacetate) displays an IC₅₀ of 0.8 nM under identical assay conditions [1]. This represents a potency difference exceeding five orders of magnitude, directly attributable to the steric bulk introduced by the 2,6‑dimethyl groups.

ACC1 Inhibition vs. Unsubstituted Ester
Head‑to‑head comparison
IC₅₀ >100 μM vs IC₅₀ 0.8 nM (unsubstituted) >125,000‑fold lower potency
Supports negative‑control use in ACC1 assays
Steric bulk ablates ACC1 activity; recombinant human enzyme
Enzymology Metabolic disease Inhibitor profiling

PNMT Affinity: Two 2,6-Dimethylphenyl Ligands Compared

Against PNMT, methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate exhibits a Ki of 1.11 mM (1.11E+6 nM) [1]. In contrast, a closely related 2,6‑dimethylphenyl‑containing analog—2‑amino‑N‑(2,6‑dimethylphenyl)‑N‑[3‑(3‑pyridyl)propyl]propanamide dihydrochloride (Ro 22‑9194)—shows a Ki of 2.7 μM under comparable PNMT inhibition assays .

PNMT Affinity: Two 2,6‑Dimethylphenyl Ligands
Cross‑study comparable
Ki 1.11 mM vs Ro 22‑9194 Ki 2.7 μM ~411‑fold lower affinity
Selectivity profiling context
2,6‑dimethylphenyl alone does not confer high PNMT affinity
Neurochemistry Adrenergic pharmacology Structure‑activity relationship

pKa Divergence from a Regioisomeric Glycine Ester

The predicted acid dissociation constant (pKa) for methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate is 7.06 ± 0.10 . For the constitutional isomer N‑(2,6‑dimethylphenyl)glycine methyl ester (CAS 55883‑02‑8), the predicted pKa is 1.49 ± 0.50 . This 5.57‑unit disparity means that at pH 7.4, the target compound is approximately 50 % protonated (amine group), whereas the regioisomer is >99.9 % deprotonated (carboxylate).

pKa Divergence vs. Regioisomer
Class‑level inference
pKa 7.06 ± 0.10
Ionization state governs solubility and permeability
5.57‑unit higher than regioisomeric glycine ester; ~50 % protonated at pH 7.4
Physicochemical profiling ADME prediction Ionization state

Chiral Resolution: Enantiopure (S)-Enantiomer Availability

Methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate (CAS 1566022‑93‑2) is supplied as a racemic mixture. However, the single (S)‑enantiomer is registered under a separate CAS number (1213118‑72‑9) and is commercially available from multiple suppliers with specified enantiomeric excess . In contrast, many analogous phenylglycine esters (e.g., unsubstituted methyl 2‑amino‑2‑phenylacetate) are offered only as racemates or require custom chiral separation.

Chiral Resolution: Enantiopure Form
Supporting evidence
Racemate & (S)‑enantiomer available
Facilitates enantiopure procurement
(S)‑enantiomer CAS 1213118‑72‑9; 95–98 % ee; eliminates in‑house chiral resolution
Chiral synthesis Asymmetric catalysis Enantiopure building blocks

HSP90α Binding Detected by NMR

Methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate binds to the N‑terminal domain of human HSP90α with a dissociation constant (Kd) of 19 μM, determined by 2D ¹H‑¹⁵N HSQC NMR chemical shift perturbation [1]. In the same assay system, the unsubstituted phenylglycine methyl ester shows no detectable binding up to 1 mM (Kd >1 mM) [2]. The 2,6‑dimethyl substitution therefore converts an inactive scaffold into a detectable fragment hit.

HSP90α Binding by NMR
Head‑to‑head comparison
Kd 19 μM vs Kd >1 mM (no binding, unsubstituted) >50‑fold improvement
Reported fragment‑based screening context
2D ¹H‑¹⁵N HSQC; converts inactive scaffold into detectable hit
Protein folding Cancer chaperone NMR fragment screening

EAAT2 Inhibition vs. Potent 2,6-Dimethylphenyl Amides

In a [³H]‑D‑aspartate uptake assay using HEK293 cells expressing human EAAT2, methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate exhibits an IC₅₀ greater than 300 μM [1]. By comparison, the 2,6‑dimethylphenyl‑containing amide Ro 22‑9194 inhibits the same transporter with an IC₅₀ of 12 μM [2]. This >25‑fold difference underscores that the α‑amino ester linkage dramatically reduces EAAT2 affinity relative to the extended amide framework.

EAAT2 Inhibition vs. Potent Amide
Cross‑study comparable
IC₅₀ >300 μM vs Ro 22‑9194 IC₅₀ 12 μM >25‑fold lower potency
Probes steric tolerance of EAAT2 site
[³H]‑D‑Asp uptake in HEK293 cells; weak inhibitor, not a positive control
Glutamate transport Neurological disease Transporter pharmacology

Application Scenarios


Negative Control for ACC1 Inhibitor Screening

Given its >100‑μM IC₅₀ against ACC1, methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate serves as an ideal inactive control compound in high‑throughput screening campaigns targeting ACC1. Its steric bulk mirrors that of many lipophilic ACC1 inhibitors, yet it does not interfere with the enzymatic conversion of acetyl‑CoA to malonyl‑CoA [1]. This allows researchers to discriminate between true hits and artifacts arising from compound aggregation or assay interference.

Fragment-Based Lead Discovery Targeting HSP90α

The compound’s Kd of 19 μM for HSP90α, measured by 2D NMR, establishes it as a validated fragment hit [1]. In contrast to the unsubstituted phenylglycine ester, which shows no binding, the 2,6‑dimethylphenyl group provides a measurable affinity that can be exploited for structure‑guided optimization. The racemic nature is acceptable for initial fragment elaboration; subsequent chiral resolution (using the commercially available (S)‑enantiomer) can then lock in the optimal stereochemistry [2].

Chiral Building Block for Asymmetric Synthesis of CNS-Active Pharmaceuticals

The ready availability of the single (S)‑enantiomer (CAS 1213118‑72‑9) makes this scaffold particularly attractive for constructing enantiopure drug candidates that require a sterically shielded α‑amino acid core [1]. The 2,6‑dimethyl substitution restricts rotation around the Cα–aryl bond, potentially enhancing metabolic stability and target selectivity. This has been leveraged in the synthesis of sodium‑channel blockers and other CNS‑targeted agents bearing a 2,6‑dimethylphenyl motif [2].

Ionization-State Controlled Prodrug or Formulation Studies

The predicted pKa of 7.06 places the amino group near the physiological pH threshold [1]. This unique ionization profile can be exploited to design pH‑sensitive prodrugs or formulations where the compound transitions between charged (protonated) and neutral (deprotonated) states across different biological compartments (e.g., gastrointestinal tract vs. bloodstream). The >5‑unit pKa difference relative to the regioisomeric N‑(2,6‑dimethylphenyl)glycine methyl ester precludes any substitution without redesigning the formulation strategy [2].

Application
Selection Property
Validation Focus
ACC1 inhibitor screening control
Steric bulk without ACC1 inhibition
Confirm absence of enzymatic interference
HSP90α fragment‑based screening
Reported NMR binding signal
Verify binding by HSQC and SAR elaboration
Chiral building block for CNS‑targeted research
Enantiopure (S)‑form commercially available
Stereochemical purity and rotational restriction
pH‑responsive formulation research
pKa near physiological pH (predicted ~7)
Ionization‑state transition across compartments

Technical Documentation Hub

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26 linked technical documents
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